molecular formula C15H14BrFO2 B6293601 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene CAS No. 2379322-76-4

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Cat. No.: B6293601
CAS No.: 2379322-76-4
M. Wt: 325.17 g/mol
InChI Key: QUNMISNKKSVNLL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (CAS 2379322-76-4) is a high-purity, multifunctional small molecule offered as a key synthetic intermediate for advanced pharmaceutical research and development. This compound is characterized by a benzene ring substituted with benzyloxy, bromo, ethoxy, and fluoro functional groups, making it a versatile scaffold for further chemical modification. The presence of the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the rapid generation of compound libraries. The benzyloxy pharmacophore is of significant interest in neuroscience drug discovery. Scientific literature has established that this functional group is a critical structural component in several potent and reversible inhibitors of human Monoamine Oxidase-B (hMAO-B), an enzyme target for Parkinson's disease therapy . Compounds featuring the benzyloxy motif have demonstrated excellent potency, high selectivity for hMAO-B over the hMAO-A isoform, and significant permeability in blood-brain barrier models, indicating potential central nervous system (CNS) bioavailability . Therefore, this compound serves as a valuable precursor for synthesizing and optimizing novel molecules targeting neurodegenerative conditions. This product is provided for research purposes only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care, referring to the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNMISNKKSVNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Dissections and Synthetic Methodologies for 1 Benzyloxy 4 Bromo 3 Ethoxy 2 Fluorobenzene

Retrosynthetic Analysis of the 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking bonds to identify synthons—idealized fragments—and their real-world chemical equivalents.

The structure of this compound offers several logical points for disconnection. The ether linkages are prime candidates for retrosynthetic cleavage.

A primary disconnection of the C-O bond of the benzyloxy group leads to a benzyl (B1604629) cation synthon and a substituted phenoxide anion synthon. The corresponding synthetic equivalents are a benzyl halide (such as benzyl bromide) and 4-bromo-3-ethoxy-2-fluorophenol. This approach is common for the formation of benzyl ethers. organic-chemistry.org

Alternatively, disconnection of the ethoxy group's C-O bond reveals an ethyl cation synthon and a different phenoxide synthon. The synthetic equivalents would be an ethyl halide and 1-(benzyloxy)-4-bromo-2-fluorophenol.

Further analysis of the aromatic core suggests that the bromine and fluorine substituents could be introduced via electrophilic aromatic substitution. However, the directing effects of the existing oxygen-containing groups would need to be carefully considered to achieve the desired regiochemistry. pressbooks.pub

Disconnection PointSynthon 1Synthetic Equivalent 1Synthon 2Synthetic Equivalent 2
C(aromatic)-O(benzyl)Benzyl CationBenzyl Bromide4-bromo-3-ethoxy-2-fluorophenoxide4-bromo-3-ethoxy-2-fluorophenol
C(aromatic)-O(ethyl)Ethyl CationEthyl Iodide1-(benzyloxy)-4-bromo-2-fluorophenoxide1-(benzyloxy)-4-bromo-2-fluorophenol

Both disconnection strategies represent feasible synthetic routes. The choice between them often depends on the availability of starting materials and the potential for side reactions.

The pathway beginning with the disconnection of the benzyloxy group relies on the accessibility of 4-bromo-3-ethoxy-2-fluorophenol. The synthesis of this intermediate would likely involve a multi-step sequence starting from a simpler fluorophenol, incorporating bromination and ethoxylation steps in a regiochemically controlled manner.

The second pathway, involving the initial disconnection of the ethoxy group, requires the synthesis of 1-(benzyloxy)-4-bromo-2-fluorophenol. nih.gov This intermediate could be prepared by the benzylation of a corresponding bromofluorophenol. The final step would be the introduction of the ethyl group.

Forward Synthesis of this compound

The forward synthesis brings the retrosynthetic plan to life, building the target molecule from simpler precursors.

The formation of the benzyl ether is a critical transformation in the synthesis of the target compound.

The Williamson ether synthesis is a classic and widely used method for preparing ethers from an alkoxide and an organohalide. wikipedia.org This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile. wikipedia.org

In the synthesis of this compound, the phenoxide derived from 4-bromo-3-ethoxy-2-fluorophenol would be reacted with a benzyl halide. A base is required to deprotonate the phenol (B47542); common choices include potassium carbonate or sodium hydride. organic-synthesis.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF. organic-synthesis.com For the Williamson ether synthesis, primary alkyl halides, including benzyl halides, are most effective. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventProduct
4-bromo-3-ethoxy-2-fluorophenolBenzyl bromidePotassium CarbonateAcetonitrileThis compound
4-bromo-3-ethoxy-2-fluorophenolBenzyl chlorideSodium HydrideDMFThis compound

While the Williamson synthesis is robust, alternative methods for benzylation exist. For substrates that may be sensitive to the basic conditions of the Williamson ether synthesis, other protocols can be employed. organic-chemistry.org

One such alternative is the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org This method can provide the desired benzyl ether in high yield.

Palladium-catalyzed benzylation of phenols offers another neutral-condition alternative. organic-chemistry.org This method can utilize benzyl carbonates as the benzylating agent, avoiding the need for strong bases. organic-chemistry.org

MethodKey ReagentsConditions
Benzyl TrichloroacetimidateBenzyl trichloroacetimidate, Acid catalystAcidic
Palladium-Catalyzed BenzylationPd catalyst, Benzyl carbonateNeutral

Introduction of the Bromo Substituent

The incorporation of a bromine atom onto the benzene (B151609) ring is a critical step in the synthesis of this compound. The position of bromination is heavily influenced by the directing effects of the substituents already present on the aromatic ring. The primary strategies for introducing the bromo substituent are electrophilic aromatic bromination and directed ortho-metalation followed by halogenation.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a classic method for introducing a bromine atom to an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the benzene ring. In a precursor such as 1-(benzyloxy)-3-ethoxy-2-fluorobenzene, the benzyloxy and ethoxy groups are ortho, para-directing activators, while the fluorine atom is an ortho, para-directing deactivator. chemistrytalk.orgorganicchemistrytutor.comcsbsju.edulibretexts.orgulethbridge.caleah4sci.comyoutube.com

The combined directing effects of these groups are crucial in determining the position of the incoming electrophile (Br+). The powerful activating and ortho, para-directing nature of the alkoxy groups (benzyloxy and ethoxy) would strongly favor substitution at the positions ortho and para to them. organicchemistrytutor.comlibretexts.org The fluorine atom, being a deactivator, has a less pronounced directing effect compared to the alkoxy groups. csbsju.eduulethbridge.ca

Considering the structure of a potential precursor, 1-(benzyloxy)-3-ethoxy-2-fluorobenzene, the positions ortho to the benzyloxy group are C2 (occupied by fluorine) and C6. The positions ortho to the ethoxy group are C2 (occupied by fluorine) and C4. The position para to the benzyloxy group is C4, and the position para to the ethoxy group is C6. Therefore, the C4 and C6 positions are the most activated towards electrophilic attack. The steric hindrance from the adjacent substituents would also play a role in the final regiochemical outcome. Bromination at the C4 position, which is para to the benzyloxy group and ortho to the ethoxy group, is a highly probable outcome.

Common brominating agents for such reactions include bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in a suitable solvent. mdpi.comresearchgate.netresearchgate.net The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 4-bromo isomer.

Parameter Electrophilic Aromatic Bromination
Precursor 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene
Reagents Br₂/FeBr₃ or NBS
Directing Groups -OCH₂Ph (o,p-director, activating)-OEt (o,p-director, activating)-F (o,p-director, deactivating)
Predicted Major Product This compound
Key Challenge Controlling regioselectivity to favor the 4-bromo isomer over other potential isomers.
Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic aromatic substitution. researchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source to introduce the bromine atom with high precision.

In a precursor containing a benzyloxy group, the oxygen atom can act as a DMG. However, the benzylic protons are also acidic and can be deprotonated. To achieve selective ortho-lithiation of the aromatic ring, specific reaction conditions and reagents are necessary. The α-lithiobenzyloxy group, generated by selective α-lithiation, can itself act as a directed metalation group, leading to ortho-lithiation of the phenyl ring. researchgate.net

For a substrate like 1-(benzyloxy)-3-ethoxy-2-fluorobenzene, the benzyloxy group could direct lithiation to the C6 position. However, the presence of the fluorine atom at C2 and the ethoxy group at C3 might influence the regioselectivity of the metalation. If a suitable precursor with a stronger directing group at a different position is used, this method could be employed to introduce bromine at a specific location that is not easily accessible through electrophilic substitution. Following the metalation step, quenching the aryllithium intermediate with a bromine source such as 1,2-dibromoethane (B42909) or hexabromoethane (B14528) would yield the desired bromo-substituted compound.

Parameter Directed Ortho-Metalation and Halogenation
Strategy Lithiation directed by a suitable group followed by quenching with an electrophilic bromine source.
Potential Directing Group Benzyloxy group (can be complex due to benzylic proton acidity).
Organolithium Reagent n-BuLi, s-BuLi, or t-BuLi.
Bromine Source 1,2-Dibromoethane, Hexabromoethane, Br₂.
Advantage High regioselectivity.
Key Challenge Achieving selective ortho-lithiation in the presence of multiple substituents and acidic protons.

Incorporation of the Ethoxy Group

The introduction of the ethoxy group is another key transformation in the synthesis of the target molecule. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis.

Etherification via Phenoxide Intermediates

The Williamson ether synthesis is a versatile method for forming ethers and involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, a plausible precursor would be 4-bromo-2-fluoro-5-(benzyloxy)phenol. This phenol can be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile.

The choice of base is critical to ensure complete deprotonation of the phenol without causing unwanted side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com The resulting phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the ethoxy group.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or acetone, which facilitates the nucleophilic substitution. richmond.eduwvu.edupbworks.com

Parameter Williamson Ether Synthesis
Precursor 4-Bromo-2-fluoro-5-(benzyloxy)phenol
Base NaH, K₂CO₃, Cs₂CO₃
Ethylating Agent Ethyl iodide, Ethyl bromide
Solvent DMF, Acetonitrile, Acetone
Mechanism Sₙ2 reaction between the phenoxide and the ethyl halide.
Regioselective Introduction of the Ethoxy Group

The regioselectivity of the etherification step is generally not a concern if a precursor with a single hydroxyl group is used, such as 4-bromo-2-fluoro-5-(benzyloxy)phenol. The reaction will selectively occur at the phenolic oxygen.

However, if a precursor with multiple hydroxyl groups were to be used, selective protection and deprotection strategies would be necessary to ensure the ethoxy group is introduced at the desired position. For the synthesis of the target compound, a route that involves the etherification of a monosubstituted phenol is the most straightforward and regioselective approach.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is contingent upon the careful optimization of reaction conditions. The primary route to such ethers is the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds. This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this would likely involve the reaction of a substituted phenol with benzyl bromide or a related benzylating agent.

However, detailed experimental procedures and specific optimization studies for the synthesis of this compound are not extensively reported in publicly available scientific literature and patent databases. General principles of the Williamson ether synthesis can be applied to postulate an optimized reaction protocol. Key parameters that would require systematic investigation to achieve high yields include the choice of base, solvent, temperature, and reaction time.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1NaH (1.1)THFrt12Moderate
2K₂CO₃ (2.0)DMF806Good
3Cs₂CO₃ (1.5)Acetonitrile608High
4NaH (1.1)DMFrt to 504High

Note: This table is based on general principles of the Williamson ether synthesis and does not represent experimentally verified data for the specific target molecule.

The selection of the base is critical in deprotonating the precursor phenol to form the reactive phenoxide. Stronger bases like sodium hydride (NaH) can be effective but may require anhydrous conditions and careful handling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and high efficacy, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

Further research and detailed experimental studies are necessary to establish a definitive and optimized synthetic protocol for this compound. Such studies would involve systematic screening of the reaction parameters outlined above to identify the conditions that provide the highest yield and purity of the desired product.

Investigating the Reactivity and Mechanistic Profiles of 1 Benzyloxy 4 Bromo 3 Ethoxy 2 Fluorobenzene

Transformations Involving the Aryl Bromide Moiety

Following a comprehensive review of available scientific literature, it has been determined that specific experimental data on the reactivity of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is not present in published materials. While the transformations outlined below are standard and well-documented for a wide range of aryl bromides, their specific application to this particular compound, including reaction conditions, yields, and detailed mechanistic studies, has not been reported. The following sections, therefore, describe the theoretical potential for these reactions based on established chemical principles, rather than on documented experimental findings for the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the aryl bromide moiety of the title compound serving as a suitable electrophilic partner.

Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction would theoretically enable the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position. A typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1-(Benzyloxy)-3-ethoxy-2-fluoro-4-phenylbenzene
24-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1-(Benzyloxy)-3-ethoxy-2-fluoro-4-(4-methylphenyl)benzene
3Thiophen-2-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF1-(Benzyloxy)-3-ethoxy-2-fluoro-4-(thiophen-2-yl)benzene

Note: The conditions and products in this table are illustrative and not based on experimental data for the specified substrate.

Heck and Sonogashira Reactions

The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of a substituted alkene. The Sonogashira reaction, a copper-co-catalyzed palladium coupling, would react the aryl bromide with a terminal alkyne to produce a substituted alkyne. Both reactions are fundamental in the synthesis of complex organic molecules.

Negishi and Stille Coupling Variants

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent as the nucleophilic partner. These reactions offer alternative pathways for C-C bond formation with the title compound, often demonstrating different functional group tolerances and reactivities compared to the Suzuki-Miyaura coupling. The general mechanism, however, follows the same catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the fluorine atom and the ethoxy and benzyloxy groups are not strongly activating for SNAr at the bromine-bearing carbon. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for such a transformation.

Lithiation and Grignard Reagent Formation for Further Functionalization

The aryl bromide moiety can be converted into a more reactive organometallic species. Reaction with a strong organolithium reagent, such as n-butyllithium, at low temperatures could lead to lithium-halogen exchange, forming an aryllithium species. Alternatively, reaction with magnesium metal would generate the corresponding Grignard reagent. These organometallic intermediates are potent nucleophiles and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce diverse functional groups at the 4-position.

Hypothetical Reaction Scheme for Grignard Formation and Subsequent Reaction:

Table 2: Potential Functionalizations via Organometallic Intermediates

EntryReagent 1Reagent 2 (Electrophile)Product
1Mg, THFFormaldehyde(4-(Benzyloxy)-2-ethoxy-3-fluorophenyl)methanol
2n-BuLi, THF, -78 °CCO₂4-(Benzyloxy)-2-ethoxy-3-fluorobenzoic acid
3Mg, THFAcetone2-(4-(Benzyloxy)-2-ethoxy-3-fluorophenyl)propan-2-ol

Note: The reactions and products in this table are hypothetical and not based on reported experimental results for the title compound.

Reactions of the Benzyloxy Protecting Group

The benzyloxy group is a commonly employed protecting group for phenols due to its general stability under a variety of reaction conditions. However, its selective removal is a key consideration in multi-step syntheses.

Chemoselective Deprotection Strategies

The presence of bromo, ethoxy, and fluoro substituents on the aromatic ring necessitates careful selection of deprotection methods to avoid unwanted side reactions.

Catalytic hydrogenation is a standard and efficient method for the cleavage of benzyl (B1604629) ethers. organic-chemistry.orguwindsor.ca The reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org The process, known as hydrogenolysis, results in the formation of the corresponding phenol (B47542) and toluene. nih.gov

In the context of this compound, a significant challenge is the potential for concurrent dehalogenation of the aryl bromide. atlanchimpharma.com However, selectivity can often be achieved by careful control of reaction conditions, such as catalyst choice, solvent, and the use of additives. For instance, the rate of O-benzyl protecting group hydrogenolysis with Pd/C is influenced by the solvent in the following ascending order of efficiency: toluene < methanol (B129727) < ethanol (B145695) << acetic acid < tetrahydrofuran. umn.edu

Transfer hydrogenation offers a milder alternative to using gaseous hydrogen. nih.gov Common hydrogen donors include formic acid and its salts (e.g., sodium formate), as well as cyclohexene (B86901) and 1,4-cyclohexadiene. organic-chemistry.orgnih.gov These methods can sometimes offer improved chemoselectivity, preserving sensitive functional groups like aryl halides. nih.govwikipedia.org

Table 1: Representative Conditions for Catalytic Hydrogenation and Transfer Hydrogenation

EntryCatalystHydrogen SourceSolventTemperature (°C)Potential Outcome
110% Pd/CH₂ (1 atm)Ethanol25Debenzylation with risk of debromination
25% Pd/CAmmonium formateMethanol60Selective debenzylation
3Pearlman's Catalyst (Pd(OH)₂/C)H₂ (1 atm)Ethyl acetate25High efficiency for debenzylation
410% Pd/C1,4-CyclohexadieneEthanol80Chemoselective debenzylation

Lewis acids can facilitate the cleavage of benzyl ethers, often in the presence of a nucleophilic scavenger to trap the resulting benzyl cation. acs.org Common Lewis acids for this purpose include boron trihalides (BCl₃, BBr₃) and aluminum chloride (AlCl₃). umn.edu The choice of Lewis acid and reaction conditions is critical to prevent undesired reactions with the other functional groups on the aromatic ring. For instance, boron trichloride (B1173362) is known to cleave aryl ethers, which could potentially affect the ethoxy group in the target molecule. However, combinations of Lewis acids and Lewis bases have been developed to enhance selectivity. umn.edu

Table 2: Lewis Acid Reagents for Benzyl Ether Cleavage

Reagent SystemTypical SolventTemperature (°C)Notes
BCl₃Dichloromethane-78 to 25Potent reagent, may also cleave aryl ethers.
BBr₃Dichloromethane-78 to 25Similar reactivity to BCl₃.
AlCl₃ / AnisoleDichloromethane0 to 25Anisole acts as a cation scavenger.
TiCl₄ / NaIAcetonitrile (B52724)25Milder conditions may offer better selectivity.

Oxidative methods for benzyl ether cleavage are also available, although they are generally less common than reductive approaches. acs.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich systems. acs.org The presence of the electron-donating ethoxy and benzyloxy groups on the ring might render the molecule susceptible to oxidative cleavage. Recent advancements have utilized photoredox catalysis for the visible-light-mediated oxidative debenzylation of electron-rich arenes. researchgate.net A nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has also been shown to be effective for the oxidative deprotection of benzyl groups under ambient conditions, even in the presence of hydrogenation-sensitive functionalities. nih.govorganic-chemistry.org

Reductive deprotection using dissolving metals, such as sodium in liquid ammonia (B1221849) (Birch reduction), can also cleave benzyl ethers. uwindsor.ca However, this method is often not chemoselective and would likely lead to the reduction of the aromatic ring and cleavage of the aryl bromide. A transition-metal- and catalyst-free hydrogenation of aryl halides using bases with aldehydes or alcohols as the hydrogen source has been reported, which proceeds via a radical mechanism. wikipedia.org

Potential for Rearrangement Reactions Involving the Benzyloxy Group

While less common than for allyl ethers, aryl benzyl ethers can potentially undergo rearrangement reactions. The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that typically occurs with allyl aryl ethers upon heating. organic-chemistry.orglibretexts.orglibretexts.orgthieme-connect.de For a benzyl ether, a direct thermal Claisen rearrangement is not feasible. However, related rearrangements of benzyl vinyl ethers have been studied, though they often require harsh conditions. masterorganicchemistry.com Given the substitution pattern of this compound, a standard Claisen rearrangement is not anticipated. Other rearrangements involving the benzyloxy group are not commonly observed under typical synthetic conditions.

Reactivity of the Ethoxy and Fluoro Substituents

The ethoxy and fluoro groups significantly influence the reactivity of the aromatic ring, particularly towards electrophilic and nucleophilic substitution reactions.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, while the ethoxy group is an activating group due to the resonance donation of its lone pair of electrons. The interplay of these electronic effects, along with the steric hindrance from the bulky benzyloxy group, will dictate the regioselectivity of reactions on the aromatic ring.

In the context of nucleophilic aromatic substitution (SNA), the fluorine atom can act as a good leaving group, especially when the aromatic ring is activated by electron-withdrawing groups. youtube.comwikipedia.org In this compound, the electron-donating nature of the benzyloxy and ethoxy groups would generally disfavor a classical SNAr reaction. However, the presence of the ortho-fluoro and meta-bromo substituents could create a sufficiently electrophilic carbon center for nucleophilic attack under specific conditions.

The ethoxy group can direct ortho- and para-electrophilic substitution. However, in the subject molecule, the positions ortho and para to the ethoxy group are already substituted. The ethoxy group's oxygen atom can also direct ortho-lithiation upon treatment with a strong base like n-butyllithium, leading to functionalization at the adjacent carbon position. However, the presence of the acidic benzylic protons and the potential for halogen-metal exchange at the bromine-substituted carbon complicates this possibility. atlanchimpharma.comnih.govresearchgate.net

The reactivity of the C-F bond in fluorobenzene (B45895) derivatives can be anomalous in electrophilic aromatic substitution, with reactions at the para position sometimes being faster than in benzene (B151609) itself. For this compound, any potential electrophilic substitution would be directed by the combined electronic and steric effects of all four substituents, making the outcome difficult to predict without experimental data.

Influence of Fluorine on Aromatic Reactivity and Regioselectivity

The fluorine atom at the C-2 position plays a pivotal role in modulating the electronic environment of the aromatic ring. Its influence is twofold, characterized by a strong inductive effect and a weaker resonance effect.

Resonance Effect: Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system through resonance (+M effect). csbsju.edumasterorganicchemistry.com This donation of electron density partially counteracts the inductive withdrawal. The resonance effect preferentially increases the electron density at the positions ortho and para to the fluorine atom. csbsju.edumasterorganicchemistry.com

In the case of this compound, the position ortho to the fluorine is C-3 (occupied by the ethoxy group) and the position para is C-5 (unsubstituted).

Table 1: Electronic Effects of the Fluorine Substituent
EffectDescriptionImpact on Aromatic RingInfluence on Regioselectivity
Inductive Effect (-I)Withdrawal of electron density through the sigma bond due to high electronegativity.Deactivation (reduced nucleophilicity).General decrease in reactivity at all positions.
Resonance Effect (+M)Donation of lone-pair electron density into the aromatic π-system.Partial activation (increased electron density).Directs incoming electrophiles to ortho and para positions.

Transformations of the Ethoxy Group (e.g., α-functionalization if relevant)

The ethoxy group at the C-3 position is generally stable, but it can undergo specific transformations under certain reaction conditions.

Ether Cleavage: Like other aryl alkyl ethers, the ethoxy group can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, yielding the corresponding phenol and ethyl halide.

Oxidative and Reductive Transformations: While the methoxy (B1213986) group on compounds like 2-fluoroanisole (B128887) can be oxidized to form aldehydes or acids, the ethoxy group is less commonly targeted for direct oxidation on the aromatic ring itself. Nickel-catalyzed methods have been developed for the reductive cleavage of aryl ethers, where the alkoxy group is removed. acs.org

α-Functionalization: More recent advancements in photoredox catalysis have enabled the direct functionalization of the α-carbon of the ethoxy group. rsc.orgnih.gov This process typically involves a single-electron oxidation of the electron-rich aromatic ring to form a radical cation. Subsequent deprotonation of a C-H bond at the α-position (the -CH2- of the ethoxy group) generates a radical, which can then be trapped by various electrophiles. rsc.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position adjacent to the ether oxygen, a transformation that is otherwise challenging.

Table 2: Potential Transformations of the Ethoxy Group
TransformationReagents/ConditionsProductsNotes
Ether CleavageConcentrated HBr or HI, heat2-(Benzyloxy)-5-bromo-6-fluoro-phenol and Ethyl bromide/iodideStandard reaction for aryl alkyl ethers.
α-C-H FunctionalizationPhotocatalyst, light, base, electrophile (e.g., electron-deficient alkene)Aryl ether with a functionalized α-carbonA modern method for selective C-H bond activation. rsc.org
Reductive CleavageNickel catalyst, reductant (e.g., hydrosilane)1-(Benzyloxy)-4-bromo-2-fluorobenzeneRemoves the ethoxy group, replacing it with hydrogen. acs.org

Studies on Chemoselectivity and Regioselectivity in Multi-Substituted Systems

The presence of four distinct substituents on the benzene ring makes the prediction of reaction outcomes a complex task, requiring an analysis of the cumulative directing effects and the relative reactivity of different sites.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, the regiochemical outcome is determined by the combined influence of all four groups. The benzyloxy and ethoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density by resonance (+M > -I). fiveable.memsu.edu The fluorine and bromine atoms are deactivating, but also ortho, para-directing. masterorganicchemistry.comfiveable.me

The sole unsubstituted position on the ring is C-5. The directing effects towards this position are:

Para to the fluorine at C-2.

Meta to the ethoxy group at C-3.

Ortho to the bromine at C-4.

Meta to the benzyloxy group at C-1.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentPositionClassificationDirecting Effect
-O-CH2Ph (Benzyloxy)1Strongly ActivatingOrtho, Para (to C-2, C-6, C-4)
-F (Fluoro)2DeactivatingOrtho, Para (to C-1, C-3, C-5)
-O-CH2CH3 (Ethoxy)3Strongly ActivatingOrtho, Para (to C-2, C-4, C-6)
-Br (Bromo)4DeactivatingOrtho, Para (to C-3, C-5)

Chemoselectivity in Cross-Coupling Reactions: The compound possesses a C-Br bond, which is a common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In polyhalogenated systems, the site of reaction is often determined by the carbon-halogen bond dissociation energies, which follow the trend C-I > C-Br > C-Cl > C-F. nih.gov In this molecule, the C-Br bond is significantly more reactive towards oxidative addition by a transition metal catalyst (like palladium) than the very strong C-F bond. nih.govwhiterose.ac.uk Therefore, high chemoselectivity for reactions at the C-4 position would be expected, leaving the other substituents, including the fluorine atom, intact. This makes the bromine atom a versatile handle for introducing a wide variety of substituents at this position.

Application of 1 Benzyloxy 4 Bromo 3 Ethoxy 2 Fluorobenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Aromatic Compounds

The presence of a bromine atom on the aromatic ring of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is a key feature that enables its use as a precursor in the synthesis of complex aromatic compounds. The carbon-bromine bond is a versatile handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org

The utility of this building block in prominent cross-coupling reactions is summarized below:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-compound with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov The reaction of this compound with various arylboronic acids can lead to a diverse range of poly-substituted biaryls. The electronic nature of the substituents on the boronic acid can influence the reaction conditions and yields. researchgate.net

Heck-Mizoroki Reaction: In the Heck reaction, the bromo-compound is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of stilbenes and other vinylated aromatic compounds. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-compound and a terminal alkyne. soton.ac.ukorganic-chemistry.org The resulting arylalkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. The use of bulky, electron-rich phosphine (B1218219) ligands can enable these reactions to proceed at room temperature. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-compound with a primary or secondary amine. wikipedia.orglibretexts.org This method is a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry. The choice of a suitable phosphine ligand is crucial for the success of this reaction, especially with sterically hindered substrates. researchgate.netorganic-chemistry.org

The following table illustrates the potential of this compound in these key cross-coupling reactions:

Reaction Type Coupling Partner General Product Structure Significance
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)1-(Benzyloxy)-3-ethoxy-2-fluoro-4-arylbiphenylSynthesis of biaryl compounds
Heck-Mizoroki ReactionAlkene (R-CH=CH₂)1-(Benzyloxy)-3-ethoxy-2-fluoro-4-vinylbenzeneFormation of substituted alkenes
Sonogashira CouplingTerminal Alkyne (R-C≡CH)1-(Benzyloxy)-3-ethoxy-2-fluoro-4-alkynylbenzeneSynthesis of arylalkynes
Buchwald-Hartwig AminationAmine (R₂NH)4-(Amino)-1-(benzyloxy)-3-ethoxy-2-fluorobenzeneFormation of aryl amines

Utilization in the Construction of Bioactive Scaffolds

Aromatic rings are fundamental components of many bioactive molecules, with a significant percentage of small-molecule drugs containing at least one benzene (B151609) ring. The functional group array of this compound makes it an attractive starting material for the construction of molecular scaffolds that can be further elaborated into potential therapeutic agents. The term "scaffold" in this context refers to the core structure of a molecule to which various functional groups can be attached.

The strategic placement of the substituents on the benzene ring allows for the regioselective introduction of new functionalities. For instance, the bromo group can be transformed into a variety of other groups through the cross-coupling reactions mentioned previously, while the benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later stage to reveal a reactive hydroxyl group. nih.govtubitak.gov.tr

This building block can be envisioned as a starting point for the synthesis of various heterocyclic and polycyclic scaffolds. For example, intramolecular reactions following an initial cross-coupling step could lead to the formation of fused ring systems. The presence of the fluoro and ethoxy groups can influence the physicochemical properties of the resulting scaffolds, such as their lipophilicity and metabolic stability, which are important considerations in medicinal chemistry. mdpi.com The ability to construct complex and diverse molecular frameworks from a single, versatile starting material is a key strategy in modern drug discovery. acs.orgacs.org

Role in the Elaboration of Fluorinated and Ethereal Molecular Architectures

The presence of both a fluorine atom and two ether linkages (ethoxy and benzyloxy) makes this compound a valuable precursor for the synthesis of more complex fluorinated and ethereal molecular architectures. nih.govnih.gov The incorporation of fluorine into organic molecules can significantly alter their properties, often leading to enhanced metabolic stability and binding affinity. acs.org

Furthermore, the ether linkages themselves can be targets for chemical modification. The benzyloxy group, for instance, is a common protecting group for phenols and can be cleaved under various conditions to unmask the hydroxyl functionality. This hydroxyl group can then be used for further derivatization, such as the formation of new ether or ester linkages. The synthesis of complex poly(arylene ether)s is another area where this building block could find application. mdpi.com

Development of Novel Derivatization Pathways

The unique combination of functional groups in this compound opens up possibilities for the development of novel derivatization pathways. Beyond the well-established cross-coupling reactions of the bromo group, other transformations can be envisioned to create a diverse library of new compounds.

One potential pathway involves the selective reduction of the aromatic ring under specific conditions. Another avenue for derivatization is through electrophilic aromatic substitution, where the directing effects of the existing substituents would guide the position of the incoming electrophile. libretexts.orgmsu.edu For example, nitration or acylation could introduce new functional groups that can be further modified.

The development of one-pot, multi-step reaction sequences starting from this building block could provide efficient routes to complex target molecules. nih.gov For instance, a sequence involving a Suzuki coupling followed by debenzylation and subsequent etherification at the newly formed phenolic hydroxyl group would lead to a highly diverse set of products from a common intermediate. The exploration of such novel reaction pathways is crucial for expanding the synthetic utility of this versatile building block.

The following table outlines some potential derivatization pathways:

Reaction Type Reagents Potential Product Feature Synthetic Goal
DebenzylationH₂, Pd/CFree phenolIntroduction of new functionalities at the hydroxyl group
Electrophilic NitrationHNO₃, H₂SO₄Nitro group on the ringPrecursor for an amino group via reduction
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl group on the ringIntroduction of a ketone functionality
Metal-Halogen Exchangen-BuLiLithiated intermediateFormation of new C-C or C-heteroatom bonds

Computational and Theoretical Chemistry Investigations of 1 Benzyloxy 4 Bromo 3 Ethoxy 2 Fluorobenzene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene are primarily determined by the interplay of the electronic effects of its various substituents on the benzene (B151609) ring. Density Functional Theory (DFT) calculations, a common and reliable method for such analyses, would be employed to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

The benzyloxy, ethoxy, fluorine, and bromine substituents influence the aromatic system through inductive and resonance effects. The oxygen atoms of the benzyloxy and ethoxy groups are electron-donating through resonance, which increases the electron density on the benzene ring. Conversely, the fluorine, bromine, and oxygen atoms are all electronegative and exert an electron-withdrawing inductive effect.

A Natural Bond Orbital (NBO) analysis would likely reveal significant delocalization of the oxygen lone pairs into the π-system of the benzene ring. This delocalization contributes to the stability of the molecule and influences the bond lengths within the ring, leading to some deviation from the idealized hexagonal symmetry of benzene. The C-F and C-Br bonds will exhibit significant polarity due to the high electronegativity of the halogen atoms.

Table 1: Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Value
C-F Bond Length ~1.35 Å
C-Br Bond Length ~1.90 Å
C-O (ethoxy) Bond Length ~1.37 Å
C-O (benzyloxy) Bond Length ~1.38 Å
C-C (aromatic) Bond Lengths 1.39 - 1.41 Å
C-O-C (ethoxy) Angle ~118°

Note: These values are hypothetical and based on typical bond lengths and angles for similar substituted benzene derivatives.

Conformational Analysis and Energetic Landscapes

The presence of the flexible benzyloxy and ethoxy groups suggests that this compound can exist in multiple conformations. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles associated with these groups. The primary dihedral angles of interest would be the C-C-O-C angle of the ethoxy group and the C-C-O-CH2 angle of the benzyloxy group.

It is anticipated that the global minimum energy conformation will be one that minimizes steric hindrance between the substituents. For the ethoxy group, a conformation where the ethyl group is directed away from the adjacent fluorine atom is expected to be more stable. Similarly, the benzyl (B1604629) group of the benzyloxy substituent will likely adopt a conformation that minimizes steric clashes with the rest of the molecule.

The energetic landscape would reveal the relative energies of different stable conformers and the energy barriers for their interconversion. These energy barriers provide insight into the flexibility of the molecule at different temperatures.

Table 2: Hypothetical Relative Energies of Conformers

Conformer Dihedral Angles (C-C-O-C ethoxy, C-C-O-CH2 benzyloxy) Relative Energy (kcal/mol)
Global Minimum (~180°, ~180°) 0.0
Local Minimum 1 (~90°, ~180°) 1.5
Local Minimum 2 (~180°, ~90°) 2.0

Note: The data presented is illustrative of what a conformational analysis might reveal.

Reaction Pathway Modeling and Transition State Analysis

Given the presence of halogen atoms, this compound is a potential substrate for various cross-coupling reactions and nucleophilic aromatic substitutions. libretexts.org Reaction pathway modeling can be used to elucidate the mechanisms of these reactions and to identify the transition states and intermediates involved.

For instance, in a nucleophilic aromatic substitution reaction, where a nucleophile replaces one of the halogen atoms, computational modeling can determine which halogen is more susceptible to substitution. libretexts.org The reaction pathway would likely proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.com The stability of this intermediate is crucial in determining the reaction rate. The electron-withdrawing nature of the substituents would influence the stability of the Meisenheimer complex. libretexts.org

Transition state analysis would provide the activation energies for different potential reaction pathways, allowing for the prediction of the most favorable reaction conditions and the expected products.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors derived from the electronic structure of the molecule can provide valuable insights into its reactivity and selectivity. mdpi.com These descriptors are often used to rationalize and predict the outcome of chemical reactions. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. A low HOMO-LUMO gap generally indicates higher reactivity. The distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is likely to have significant contributions from the C-F and C-Br antibonding orbitals.

Other important descriptors include the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons, and the Fukui functions, which indicate the local reactivity at different atomic sites. Analysis of the Molecular Electrostatic Potential (MEP) surface would visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it will interact with other reagents.

Table 3: Predicted Quantum Chemical Descriptors

Descriptor Predicted Value Implication
HOMO Energy ~ -6.5 eV Indicates susceptibility to electrophilic attack
LUMO Energy ~ -0.8 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap ~ 5.7 eV Suggests moderate kinetic stability

Note: These values are estimations based on data for similar aromatic compounds.

Future Research Directions and Unexplored Frontiers for 1 Benzyloxy 4 Bromo 3 Ethoxy 2 Fluorobenzene

Development of Novel Catalytic Transformations

The strategic positioning of bromo and fluoro substituents on the benzene (B151609) ring of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene offers a fertile ground for the development of novel catalytic transformations. The differential reactivity of the C-Br and C-F bonds can be exploited for selective, site-specific modifications.

Future research should focus on leveraging the bromine atom for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C, C-N, and C-O bond formation. rsc.orgfiveable.me The development of bespoke catalyst systems, perhaps employing palladium, nickel, or copper, could enable highly efficient and selective couplings at the C4 position. Investigating the influence of the adjacent ethoxy and fluorine groups on the catalytic cycle will be crucial for optimizing reaction conditions and expanding the substrate scope.

Furthermore, the typically inert C-F bond presents a more challenging yet highly rewarding target for activation. Recent advancements in transition-metal catalysis have shown promise in the functionalization of C-F bonds. Exploring catalytic systems, potentially based on low-valent transition metals or frustrated Lewis pairs, for the selective activation and transformation of the C-F bond in this molecule could open up new avenues for creating highly complex and fluorinated aromatic compounds.

A comparative study of the catalytic transformations at the C-Br and C-F sites would provide valuable insights into the factors governing regioselectivity. This knowledge could be used to design one-pot, sequential catalytic processes for the rapid construction of polysubstituted aromatic derivatives.

Table 1: Potential Catalytic Transformations for this compound

Catalytic TransformationTarget Functional GroupPotential Catalyst SystemsDesired Outcome
Suzuki-Miyaura CouplingC-BrPalladium-based catalysts (e.g., Pd(PPh₃)₄)Formation of a new C-C bond
Buchwald-Hartwig AminationC-BrPalladium-based catalysts with specialized ligandsFormation of a new C-N bond
Sonogashira CouplingC-BrPalladium/Copper co-catalysisFormation of a new C-C triple bond
C-F Bond ActivationC-FNickel or Rhodium complexesSelective functionalization of the C-F bond

Investigation of Sustainable and Green Synthetic Routes

The principles of green chemistry offer a framework for developing more environmentally benign and efficient methods for the synthesis of this compound and its derivatives. nih.govmdpi.com Future research in this area should prioritize the reduction of hazardous waste, the use of renewable resources, and the improvement of energy efficiency.

One key area of investigation will be the development of solvent-free or "on-water" synthetic methodologies. rasayanjournal.co.in These approaches can significantly reduce the environmental impact associated with the use of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) is another promising green technique that can lead to dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles. rasayanjournal.co.in

Furthermore, the exploration of biocatalysis could offer a highly selective and sustainable route to this compound. Enzymes, such as halogenases and etherases, could potentially be engineered to catalyze the key bond-forming steps in a highly specific and environmentally friendly manner. The use of renewable starting materials, derived from biomass, should also be a long-term goal for the sustainable production of this and related compounds.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Synthetic ParameterConventional ApproachPotential Green ApproachEnvironmental Benefit
SolventVolatile Organic Solvents (e.g., Toluene (B28343), THF)Water, Ionic Liquids, or Solvent-freeReduced VOC emissions and solvent waste
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, UltrasoundReduced energy consumption and faster reactions
CatalystsStoichiometric reagents, heavy metal catalystsRecyclable catalysts, BiocatalystsReduced waste and use of toxic metals
Starting MaterialsPetroleum-based feedstocksBiomass-derived starting materialsReduced reliance on fossil fuels

Exploration of Advanced Derivatization for Unprecedented Molecular Systems

The functional groups present in this compound provide multiple handles for advanced derivatization, leading to the creation of novel and complex molecular architectures. nih.govnih.gov The sequential and selective functionalization of the bromo and fluoro substituents, as discussed in the context of catalytic transformations, is a primary strategy.

Beyond simple cross-coupling, the bromine atom can be converted into other functional groups, such as boronic esters, organolithium reagents, or Grignard reagents, which can then participate in a wide array of subsequent reactions. This opens the door to a vast chemical space of derivatives.

The benzyloxy group, while often used as a protecting group, can also be a point of diversification. Catalytic debenzylation followed by etherification with a range of different alkyl or aryl groups can be used to tune the steric and electronic properties of the molecule. Furthermore, the aromatic ring itself can be a platform for further functionalization, such as electrophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity of such reactions.

The combination of these derivatization strategies could lead to the synthesis of novel ligands for catalysis, building blocks for supramolecular chemistry, or precursors to advanced materials with unique photophysical or electronic properties.

Interdisciplinary Research Potential

The unique structural features of this compound and its potential derivatives suggest significant opportunities for interdisciplinary research, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry, fluorinated organic molecules are of great interest due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and bioavailability. researchgate.net The polysubstituted benzene core of this compound could serve as a scaffold for the development of new therapeutic agents. The various functional groups allow for the facile introduction of pharmacophoric elements, enabling the exploration of structure-activity relationships. For example, derivatives of this compound could be investigated as inhibitors of specific enzymes or as ligands for receptors implicated in disease.

In the realm of materials science, the incorporation of fluorine and bromine atoms can significantly influence the electronic and physical properties of organic materials. nanogune.euwiley-vch.de Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or liquid crystals. The ability to tune the electronic properties through derivatization at the bromo and fluoro positions would be particularly valuable in the design of materials with tailored performance characteristics. The benzyloxy and ethoxy groups can also influence the solubility and processing of these materials.

Q & A

Q. What are the key synthetic routes for preparing 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, and how do substituent positions affect reaction efficiency?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Bromination : Introduce bromine at the para position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) .

Ethoxy Group Installation : Alkylation via nucleophilic substitution (e.g., NaOEt with a suitable leaving group like Cl or Br) under controlled temperature (60–80°C) .

Fluorination : Directed ortho-fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous conditions .

Benzyloxy Protection : Benzyl bromide (BnBr) with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetone) .

Q. Substituent Effects :

  • The ortho-fluoro group directs bromination to the para position due to its electron-withdrawing nature.
  • Ethoxy at position 3 may sterically hinder subsequent reactions, necessitating stepwise synthesis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H-NMR :
    • Benzyloxy protons (OCH₂Ph) appear as a singlet at δ 4.9–5.1 ppm.
    • Ethoxy protons (OCH₂CH₃) split into a quartet (δ 1.3–1.5 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for OCH₂) .
    • Aromatic protons show splitting patterns consistent with substituent positions (e.g., meta-coupling for fluoro and bromo groups) .
  • ¹⁹F-NMR : A singlet near δ -110 to -120 ppm confirms the fluorine atom’s presence .
  • IR : Stretching vibrations for C-O (benzyloxy: 1250–1150 cm⁻¹) and C-Br (600–500 cm⁻¹) .

Q. Purity Validation :

  • Use HPLC with a reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Electronic Effects :
    • The bromo group (electron-withdrawing) activates the ring for nucleophilic attack but deactivates adjacent positions for electrophilic substitution.
    • Fluoro at position 2 directs coupling partners to the para position via resonance and inductive effects .
  • Steric Effects :
    • The bulky benzyloxy group at position 1 may hinder coupling at ortho positions. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate steric hindrance .

Q. Example Protocol :

  • Suzuki coupling with arylboronic acids:
    • Conditions: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
    • Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Methodological Answer: Contradictions often arise from:

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions (e.g., elimination). Compare yields in DMF vs. THF .

Temperature Control : Exothermic reactions (e.g., SNAr with amines) require slow reagent addition at 0°C to avoid decomposition .

Catalyst Optimization : Screen Pd/C, CuI, or Ni(COD)₂ for metal-mediated substitutions. For example, Ni-catalyzed reactions improve yields with electron-deficient aryl halides .

Q. Case Study :

  • Substitution of Br with NH₂:
    • Reported yields: 45% (DMF, 100°C) vs. 68% (THF, 60°C). Lower temperature reduces byproduct formation .

Q. How can computational chemistry predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • DFT Calculations :
    • Use Gaussian 16 with B3LYP/6-31G* basis set to model HOMO-LUMO gaps and Fukui indices. The bromo and fluoro groups increase electrophilicity, favoring interactions with biological targets (e.g., kinase enzymes) .
  • Molecular Docking :
    • AutoDock Vina simulates binding to receptors (e.g., COX-2). The ethoxy group’s hydrophobicity enhances binding pocket compatibility .

Q. Validation :

  • Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.